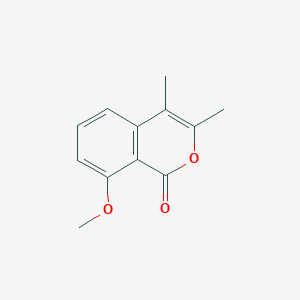

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one

Description

Overview of Isocoumarin (B1212949) and Dihydroisocoumarin Natural Products and Their Academic Significance

Isocoumarins and their reduced form, 3,4-dihydroisocoumarins, are a significant class of naturally occurring lactones. mdpi.comresearchgate.net These compounds are secondary metabolites found in a wide array of natural sources, including fungi, lichens, plants, insects, and marine organisms. mdpi.comnih.gov The academic and pharmaceutical interest in isocoumarins has grown substantially due to their diverse and potent biological activities. nih.govnii.ac.jp

The isocoumarin framework is a key structural motif in numerous natural products and serves as a valuable intermediate in the synthesis of other heterocyclic compounds like isoquinolines. mdpi.comnih.gov The range of biological effects exhibited by these compounds is extensive, including antimicrobial, antifungal, anticancer, anti-inflammatory, antimalarial, and antidiabetic properties. nih.govnih.gov This broad spectrum of activity has made isocoumarins a focal point of research in drug discovery and medicinal chemistry for several decades. nih.govacs.org The chemistry of isocoumarins has been a subject of extensive study since the 1950s, with ongoing research into their isolation, synthesis, and therapeutic potential. rsc.org

Structural Classification and Nomenclature of Isocoumarins with Specific Reference to 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one

Isocoumarins are isomers of coumarins, distinguished by the inverted orientation of the lactone (a cyclic ester) ring. researchgate.net The core structure of an isocoumarin is a 1H-isochromen-1-one, also known as a 1H-2-benzopyran-1-one. researchgate.net The numbering of the bicyclic system places the keto oxygen at position 1. researchgate.net

The diversity of the isocoumarin class arises from the variety of substituents attached to this core structure. Most naturally occurring isocoumarins feature an alkyl or phenyl group at the C-3 position and often have oxygen-containing functional groups, such as hydroxyl or methoxy (B1213986) groups, at the C-6 and C-8 positions. nii.ac.jp

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one fits squarely within this classification. Its name precisely describes its structure:

8-Methoxy: A methoxy group (-OCH₃) is attached to the 8th carbon of the benzene (B151609) ring.

3,4-dimethyl: Two methyl groups (-CH₃) are attached to the 3rd and 4th carbons of the pyranone ring.

1H-isochromen-1-one: This denotes the fundamental isocoumarin scaffold.

While detailed research findings on 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one are not extensively available in scientific literature, its existence is confirmed by chemical suppliers.

Table 1: Properties of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one

| Property | Value | Source |

| CAS Number | 6125-52-6 | bldpharm.comchemscene.com |

| Molecular Formula | C₁₂H₁₂O₃ | chemscene.com |

| Molecular Weight | 204.22 g/mol | chemscene.com |

A structurally similar natural product that has been studied is polygonolide , which is 3,4-dimethyl-6-methoxy-8-hydroxyisocoumarin. This compound was isolated from the root of Polygonum hydropiper and its structure was confirmed by total synthesis. researchgate.net It differs from the subject compound by having a hydroxyl group at C-8 and an additional methoxy group at C-6.

Historical Context of Academic Research on Substituted 1H-Isochromen-1-ones and Related Analogues

The academic exploration of isocoumarins dates back to the mid-20th century. acs.org Early research focused on the isolation and structural elucidation of these compounds from natural sources. For instance, the isolation of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one from the lichen Lecidea confluens was reported as early as 1962. nii.ac.jp

The development of synthetic methodologies has been a crucial aspect of isocoumarin research. Early methods for synthesizing the isocoumarin ring system, such as heating homophthalic acid, often resulted in low yields. nii.ac.jp Over the years, more sophisticated and efficient synthetic strategies have been developed. A significant advancement was the use of palladium-catalyzed reactions, such as carbonylation-intramolecular O-enolate acylation, which allowed for the concise synthesis of complex isocoumarins like thunberginol A. nii.ac.jp This methodology was also successfully applied to the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one. nii.ac.jpeurjchem.com

The synthesis of polygonolide (3,4-dimethyl-6-methoxy-8-hydroxyisocoumarin), a close analogue of the title compound, further illustrates the research efforts in this area. researchgate.net The continued interest in these molecules is reflected in the numerous patents filed for natural and synthetic isocoumarins over the last two decades, highlighting their perceived value in developing new therapeutic agents for a range of diseases including cancer, diabetes, and microbial infections. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-3,4-dimethylisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-8(2)15-12(13)11-9(7)5-4-6-10(11)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZCFAWXHOERNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C2=C1C=CC=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 8 Methoxy 3,4 Dimethyl 1h Isochromen 1 One

Total Synthesis Approaches for the 1H-Isochromen-1-one Core Structure

The construction of the fundamental 1H-isochromen-1-one skeleton is the cornerstone of synthesizing its derivatives. Over the years, several reliable methods have been established.

Traditional and widely applied strategies for assembling the isocoumarin (B1212949) scaffold include:

Intramolecular cyclization: This approach often involves the cyclization of precursors like 2-alkenylbenzoic acids or o-alkynylbenzoates. nih.govbeilstein-journals.orgresearchgate.net

Oxidation of isochromans: The isocoumarin ring can be formed by the oxidation of a pre-existing isochroman (B46142) skeleton. nih.govbeilstein-journals.orgresearchgate.net

Metal-catalyzed cross-coupling and cyclization: This involves reacting 1,2-difunctionalized arenes with alkynes or carbon monoxide in the presence of a metal catalyst. nih.govbeilstein-journals.orgresearchgate.net

More contemporary methods often rely on transition-metal-catalyzed C-H activation and annulation of benzoic acids, which has emerged as a powerful and direct route to isocoumarins. nih.govbeilstein-journals.org A variety of 3,4-disubstituted isocoumarins have been prepared using palladium-catalyzed annulation of internal alkynes with halogen- or triflate-substituted aromatic esters. acs.org This method is particularly useful for creating substituted systems like the target molecule.

A summary of key total synthesis approaches is provided below:

| Synthetic Strategy | Precursors | Key Features | Reference(s) |

| Intramolecular Cyclization | 2-Alkenylbenzoic acids, o-Alkynylbenzoates | Classic, widely used method. | nih.gov, beilstein-journals.org, researchgate.net |

| Oxidation | Isochromans | Forms the lactone from a reduced precursor. | nih.gov, beilstein-journals.org, researchgate.net |

| C-H Activation/Annulation | Benzoic acids and alkynes/alkenes | Direct, atom-economical approach. | nih.gov, beilstein-journals.org |

| Palladium-Catalyzed Annulation | Halogen-substituted aromatic esters and internal alkynes | Good for preparing 3,4-disubstituted isocoumarins. | acs.org |

Regioselective Functionalization and Methylation at C-3, C-4, and C-8 Positions of the Isocoumarin Skeleton

Achieving the specific substitution pattern of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one requires precise control over the regioselectivity of functionalization reactions.

Functionalization at C-3 and C-4: The synthesis of 3,4-disubstituted isocoumarins can be achieved by condensing o-acyl benzoic acids with appropriate bromo compounds. nih.gov For the target molecule, an o-acyl benzoic acid could be reacted with a 3-bromo-2-butanone (B1330396) equivalent to introduce the C-3 and C-4 methyl groups. Another powerful method is the palladium-catalyzed annulation of internal alkynes, which provides a regioselective route to isocoumarins with various substituents at these positions. acs.org The regiochemistry in these reactions is often controlled by steric factors. acs.org

Functionalization at C-8 (Methoxy Group): The methoxy (B1213986) group at C-8 is typically introduced by using a precursor that already contains this functionality. For instance, the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one started from 3,5-dimethoxyphenylacetic acid. nii.ac.jp A similar strategy could be employed for the target compound, starting with a 3-methoxy-substituted benzoic acid or a related derivative. The synthesis of isocoumarins from o-halobenzoic acids and 1,3-diketones via copper-catalyzed domino reactions also allows for various substitution patterns on the aromatic ring. organic-chemistry.org

A key step in many syntheses is the regioselective iodination of a substituted aromatic precursor, which then allows for metal-catalyzed cyclization to form the isocoumarin ring. nii.ac.jp For example, 1-(2-iodo-3,5-dimethoxyphenyl)heptan-2-ol was a key intermediate in the synthesis of an 8-hydroxy-6-methoxy isocoumarin. nii.ac.jp

Synthetic Routes Involving Homophthalic Acid and Anhydride (B1165640) Derivatives

Homophthalic acid and its anhydride are classical and versatile starting materials for isocoumarin synthesis. ibu.edu.trorgsyn.org Condensation of homophthalic acid with various acid chlorides is a known method for producing 3-substituted isocoumarins. ibu.edu.tr

The reaction of homophthalic anhydride with acetic anhydride can yield 4-acetyl-isochroman-1,3-dione, which can be a precursor to 3-methylisocoumarin derivatives. documentsdelivered.com Furthermore, treatment of 3,5-dimethoxyhomophthalic acid with acetic anhydride in the presence of pyridine (B92270) yields 3-acetoxy-4-acetyl-6,8-dimethoxyisocoumarin, demonstrating a route to substituted isocoumarins from a homophthalic acid precursor. google.com The Castagnoli–Cushman reaction, which utilizes homophthalic anhydride and imines, is another powerful tool for creating complex heterocyclic structures derived from this scaffold. nih.govacs.org

These methods highlight that a suitably substituted homophthalic acid, such as a 3-methoxyhomophthalic acid, could serve as a key building block for the target molecule. The C-3 and C-4 methyl groups could potentially be installed through condensation with an appropriate propionyl derivative or via subsequent modification of an intermediate.

| Reagent | Reaction Partner | Product Type | Reference(s) |

| Homophthalic Acid | Acid Chlorides | 3-Substituted Isocoumarins | ibu.edu.tr, researchgate.net |

| Homophthalic Anhydride | Acetic Anhydride | 3-Methylisocoumarin Precursors | documentsdelivered.com |

| 3,5-Dimethoxyhomophthalic Acid | Acetic Anhydride / Pyridine | 6,8-Dimethoxyisocoumarin Derivatives | google.com |

| Homophthalic Anhydride | Imines, Aldehydes | Tetrahydroisoquinolones, Dihydroisocoumarins | nih.gov, acs.org |

Palladium-Catalyzed Carbonylation and Other Transition Metal-Mediated Reactions in Isochromen-1-one Synthesis

Transition metal catalysis has revolutionized the synthesis of isocoumarins, offering high efficiency and functional group tolerance. researchgate.netresearchgate.net Palladium-catalyzed reactions are particularly prominent.

A key strategy involves the palladium-catalyzed carbonylation of α-(o-haloaryl)-substituted ketones. rsc.org This reaction proceeds via intramolecular O-enolate acylation and can be performed under a balloon pressure of carbon monoxide. rsc.org For the synthesis of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one, a precursor like 1-(2-halo-3-methoxyphenyl)butan-2-one could be subjected to these conditions. Phenyl formate (B1220265) has also been successfully used as a less hazardous carbon monoxide surrogate in these carbonylative cyclizations. rsc.org

Another elegant palladium-catalyzed approach involves the cyclization of substrates with tert-butyl isocyanide, which serves as a carbonyl source, followed by acid hydrolysis to give the isocoumarin lactone in high yields. organic-chemistry.orgnih.govacs.org This method is noted for its mild conditions and broad substrate scope. organic-chemistry.orgacs.org

Besides palladium, other transition metals like rhodium (Rh) and iridium (Ir) are also effective. Rh(III)-catalyzed C-H activation and annulation of enaminones with iodonium (B1229267) ylides provides a rapid route to isocoumarins. nih.govbeilstein-journals.orgresearchgate.net Ir(III) catalysts have been used for the highly regioselective oxidative cyclization of benzoic acids with propargyl alcohols to yield substituted isocoumarins. nih.gov

| Catalyst System | Reactants | Key Features | Reference(s) |

| Palladium (Pd) | α-(o-haloaryl)-ketones, CO | Efficient carbonylation-cyclization cascade. | rsc.org, nii.ac.jp |

| Palladium (Pd) | o-Iodoaryl precursors, tert-Butyl Isocyanide | Uses an isocyanide as a CO source, followed by hydrolysis. | organic-chemistry.org, nih.gov, acs.org |

| Rhodium (Rh) | Enaminones, Iodonium Ylides | C-H activation/annulation cascade. | nih.gov, beilstein-journals.org, researchgate.net |

| Iridium (Ir) | Benzoic Acids, Propargyl Alcohols | Regioselective oxidative cyclization. | nih.gov |

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Isocoumarin Synthesis

While chemical synthesis provides the primary routes to isocoumarins, biocatalysis is emerging as a powerful, eco-friendly alternative for producing related heterocyclic compounds like coumarins. iajesm.in These green chemistry approaches utilize enzymes to catalyze reactions under mild conditions, often with high selectivity. iajesm.in

For instance, the reduction of coumarins to dihydrocoumarins has been achieved using both whole-cell systems (e.g., the yeast Kluyveromyces marxianus) and isolated enzymes like ene-reductases (e.g., OYE2 from Saccharomyces cerevisiae) with an enzymatic cofactor regeneration system. mdpi.com Although this demonstrates the reduction of a double bond, the principles of using enzymes for selective transformations are directly applicable.

The development of biocatalytic methods for the core synthesis of the isocoumarin ring itself is less mature. However, the potential for enzymes to perform selective oxidations, reductions, or cyclizations on suitably designed precursors is significant. Future research may lead to chemoenzymatic pathways where a key stereocenter is installed using an enzyme, or the entire heterocyclic ring is formed biocatalytically, offering a sustainable route to chiral isocoumarin derivatives.

Computational Chemistry and Theoretical Studies on 8 Methoxy 3,4 Dimethyl 1h Isochromen 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequencies

The optimized structure serves as the basis for further calculations, including the computation of vibrational frequencies. Theoretical vibrational analysis helps in the assignment of experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. A comparison between theoretical and experimental spectra can confirm the molecular structure and provide a deeper understanding of its bonding characteristics. clinicsearchonline.org

Table 1: Illustrative Optimized Geometric Parameters for 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one (Calculated at B3LYP Level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1=O10 | 1.21 |

| C8-O9 | 1.36 | |

| O9-C12 | 1.43 | |

| C3=C4 | 1.35 | |

| **Bond Angle (°) ** | O2-C1-C8a | 116.5 |

| C3-C4-C4a | 121.0 | |

| C1-O2-C8a | 122.3 | |

| Dihedral Angle (°) | C5-C6-C7-C8 | 0.5 |

| C4-C4a-C5-C6 | -179.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of a DFT geometry optimization.

Table 2: Selected Illustrative Vibrational Frequencies for 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch (Lactone) | 1735 |

| C=C Stretch (Aromatic) | 1610 |

| C-H Stretch (Methyl) | 2980 |

| C-O-C Stretch (Methoxy) | 1255 |

| C-H Bend (Aromatic) | 850 |

Note: This data is for illustrative purposes. Actual calculations would provide a full list of normal modes.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Spectra, Electronic Circular Dichroism (ECD)) via Quantum Chemical Methods

Quantum chemical methods are highly effective for predicting spectroscopic parameters, which is crucial for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr Theoretical calculations yield isotropic shielding values, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Comparing the predicted ¹H and ¹³C NMR spectra with experimental results provides powerful validation of the assigned structure. dergipark.org.tr

Time-dependent DFT (TD-DFT) is employed to predict electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. This analysis helps to understand the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, and how the molecular structure influences its absorption of light. For chiral molecules, quantum methods can also predict the Electronic Circular Dichroism (ECD) spectrum, which is essential for determining the absolute configuration of stereocenters.

Table 3: Illustrative Comparison of Experimental and Predicted NMR Chemical Shifts (ppm) for 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (C=O) | - | 162.5 |

| C3-CH₃ | 2.15 | 15.8 |

| C4-CH₃ | 2.30 | 20.1 |

| C5-H | 7.10 | 118.0 |

| C7-H | 7.50 | 128.5 |

| C8-OCH₃ | 3.95 | 56.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating a typical comparison format.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. irjweb.comedu.krd A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comedu.krd

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. researchgate.net These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). edu.krd These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it will behave in different chemical environments. researchgate.netnih.gov

Table 4: Illustrative Reactivity Descriptors for 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one (Energies in eV)

| Parameter | Formula | Hypothetical Value |

| E_HOMO | - | -6.5 |

| E_LUMO | - | -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Chemical Softness (S) | 1 / η | 0.4 |

| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ -χ | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of FMO theory.

Intermolecular Interactions and Crystal Packing Analysis (e.g., QTAIM, NCI)

The way molecules interact with each other in the solid state determines the crystal structure and influences physical properties like solubility and melting point. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are used to study these intermolecular forces. researchgate.net QTAIM analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. NCI plots provide a visual representation of non-covalent interactions in 3D space, highlighting regions of hydrogen bonding, van der Waals forces, and steric repulsion.

For a molecule like 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one, these analyses can reveal weak intermolecular hydrogen bonds (e.g., C-H···O), π-π stacking between aromatic rings, and other van der Waals contacts that stabilize the crystal lattice. nih.gov Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts in a crystal packing. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Preclinical Models

In the context of drug discovery, molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. jbcpm.com The process involves placing the ligand into the binding site of the protein in various orientations and conformations and then using a scoring function to estimate the binding affinity for each pose. The results, often expressed as a binding energy (e.g., in kcal/mol), help identify promising candidates for further study. jbcpm.com

Following docking, Molecular Dynamics (MD) simulations can be performed to investigate the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the binding pocket and the persistence of key interactions (like hydrogen bonds) between the ligand and the target. nih.gov Analysis of the simulation trajectory, for instance by calculating the Root Mean Square Deviation (RMSD) of the ligand, can confirm the stability of the binding pose predicted by docking. nih.gov

Table 5: Illustrative Molecular Docking Results for 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one against a Hypothetical Kinase Target

| Parameter | Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 2 | GLU-81, LYS-33 |

| Hydrophobic Interactions | 5 | LEU-10, VAL-18, ALA-31, ILE-83 |

| Ligand RMSD (from MD) | 1.8 Å |

Note: This data is hypothetical and for illustrative purposes only, as it depends on a specific, undefined biological target.

Mechanistic Insights into the Biological Activities of 8 Methoxy 3,4 Dimethyl 1h Isochromen 1 One and Its Analogues

Anticancer Mechanisms: Investigation of Cytotoxicity and Apoptosis Induction in in vitro Cell Lines

While direct studies on the anticancer mechanisms of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one are not available, research on related isocoumarin (B1212949) and benzochromene structures indicates that this class of compounds possesses significant cytotoxic and pro-apoptotic potential.

Analogues such as 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles have demonstrated notable cytotoxicity against a variety of human cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), HeLa (cervical cancer), MIA PaCa-2 (pancreatic cancer), 5637 (bladder cancer), and Hep G2 (liver cancer). nih.gov The mechanisms underlying this cytotoxicity involve the induction of cell cycle arrest, primarily in the S and G2/M phases. nih.gov Furthermore, these compounds have been shown to increase mitochondrial superoxide (B77818) levels and decrease the mitochondrial membrane potential, which are key events initiating apoptosis, as confirmed by the activation of caspases 3 and 7. nih.gov Another related isocoumarin, 3-hexyl-5,7-dimethoxy-isochromen-1-one, has been shown to be genotoxic and to cause cell death in vivo. researchgate.net Similarly, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, a precursor to synthetic cytosporones, increases the frequency of cell death in liver and kidney tissues. nih.gov

These findings suggest that isocoumarin scaffolds, characterized by methoxy (B1213986) substitutions, are promising candidates for the development of novel anticancer therapies, acting through the induction of oxidative stress and the intrinsic apoptosis pathway. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Related Benzo[f]chromene Analogues This table presents data for analogues of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one, not the compound itself.

| Compound Analogue | Cancer Cell Line | Observed Effect | Mechanism of Action | Reference |

| 3-amino-1-(aryl)-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | MDA-MB-231, A549, HeLa, MIA PaCa-2, 5637, Hep G2 | Cytotoxicity, Apoptosis | Increased mitochondrial superoxide, Decreased mitochondrial membrane potential, Caspase 3/7 activation, Cell cycle arrest (S, G2/M) | nih.gov |

| 3-hexyl-5,7-dimethoxy-isochromen-1-one | In vivo (mice) | Cell Death, Genotoxicity | Not specified | researchgate.net |

| 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one | In vivo (mice) | Increased cell death | Not specified | nih.gov |

Anti-inflammatory Pathways: Modulation of Inflammatory Mediators and Signaling Cascades

The anti-inflammatory potential of isocoumarin and isochroman (B46142) derivatives has been investigated through their ability to modulate key inflammatory pathways. A close structural analogue, Polygonolide (3,4-dimethyl-6-methoxy-8-hydroxyisocoumarin) , has been isolated from plants like Polygonum hydropiper, which are used in traditional medicine for treating inflammatory conditions. researchgate.net

Studies on the related compound 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) , isolated from a marine-derived fungus, have provided detailed mechanistic insights. DMHM was found to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage and BV2 microglial cells. nih.gov This suppression is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, DMHM decreased the mRNA levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov Mechanistically, these effects are mediated through the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. nih.gov

Another analogue, 3,5-Dimethyl-8-methoxy-3,4-dihydro-1H-isochromen-6-ol , has been shown to attenuate ulcerative colitis in mice by targeting the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β. researchgate.net While direct data on 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one is absent, the activity of these analogues suggests a strong potential for modulating inflammatory responses via inhibition of the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Antimicrobial and Antifungal Activity: Elucidation of Modes of Action against Pathogenic Microorganisms

The isocoumarin scaffold is present in numerous natural products exhibiting antimicrobial and antifungal properties. researchgate.net For instance, Polygonolide is a constituent of Polygonum hydropiper, a plant recognized for its antiseptic uses in traditional medicine. researchgate.net The plant it is derived from has shown activity against various pathogens, including Bacillus subtilis, Staphylococcus aureus, and Candida albicans. researchgate.net

Another related compound, 3,4-dihydro-8-hydroxy-3-methylisocoumarin, was identified as a metabolite from the fungus Trichoderma aggressivum and was found to inhibit the growth of Agaricus bisporus and other fungi. researchgate.net This suggests that the isocoumarin core structure can interfere with essential processes in fungal organisms. While the specific mode of action for these isocoumarin analogues is not always fully elucidated, their activity highlights the potential of this chemical class as a source for new antimicrobial and antifungal agents. researchgate.netresearchgate.net

Antioxidant Mechanisms: Radical Scavenging Activity (e.g., DPPH assay) and Redox Modulation

Several studies have highlighted the antioxidant properties of the isochromen-1-one framework. nih.govdntb.gov.ua The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the compound's ability to donate a hydrogen atom or an electron to neutralize the stable DPPH radical is measured. eco-vector.com

A study on 3-phenyl-1H-isochromen-1-one analogues revealed that several derivatives possess potent antioxidant activities, with some being significantly more active than the standard antioxidant, ascorbic acid. nih.gov The anti-inflammatory activities of many natural compounds are often linked to their antioxidant properties. For instance, the isochroman analogue DMHM exerts its anti-inflammatory effects partly through the induction of heme oxygenase-1 (HO-1), a key antioxidant enzyme, via the activation of the Nrf2 pathway. nih.gov Although a study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, a different heterocyclic system, found no significant antioxidant properties, the broader class of isocoumarins is generally recognized for this activity. nih.govdntb.gov.uanih.gov

Table 2: Antioxidant Activity of Related Isochromen-1-one Analogues This table presents data for analogues of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one, not the compound itself.

| Compound Class/Analogue | Assay | Finding | Reference |

| 3-Phenyl-1H-isochromen-1-ones | DPPH Assay | Potent antioxidant activity, some more active than ascorbic acid | nih.gov |

| 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) | HO-1 Induction | Induces expression of antioxidant enzyme HO-1 via Nrf2 pathway | nih.gov |

Enzyme Inhibition Profiles and Target Engagement Studies

The ability of isocoumarin-type structures to inhibit specific enzymes is an area of active investigation. While there is no data on 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one inhibiting DNA methyltransferase 1, α-glucosidase, or modulating PCSK9, IDOL, and SREBP2, studies on related structures provide some clues.

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. researchgate.net A novel PDE4 inhibitor, LEO 39652, incorporates an 8-methoxy substituted heterocyclic system, though different from an isochromen-1-one. researchgate.net This indicates that the methoxy substitution pattern might be favorable for binding to certain enzyme active sites.

Regarding the other targets, there is currently no available information linking 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one or its close analogues to the inhibition of DNA methyltransferase 1 or α-glucosidase. Similarly, no studies have been found that investigate its effect on the expression of PCSK9, IDOL, or SREBP2 mRNA, which are critical regulators of cholesterol metabolism.

Other Investigated Biological Modulations

Beyond the primary areas of anticancer and anti-inflammatory research, isocoumarin analogues have been explored for other biological activities.

Immunomodulatory Effects: A newly synthesized isocoumarin, 3-hexyl-5,7-dimethoxy-isochromen-1-one, was found to increase splenic phagocytosis and the frequency of lymphocytes in mice. researchgate.net These findings suggest a potential immunomodulatory activity, where the compound could enhance certain functions of the immune system. researchgate.net The anti-inflammatory drug-based novel isochromen-1-ones also exhibit immunomodulatory action. researchgate.net

Vasodilation Potential: There is no specific information on the vasodilation potential of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one. This area remains uninvestigated for this compound and its closest analogues based on the available literature.

Structure Activity Relationship Sar Studies and Analog Design for 8 Methoxy 3,4 Dimethyl 1h Isochromen 1 One

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of isocoumarin (B1212949) derivatives can be significantly modulated by the nature and position of various substituents on the core structure. Modifications to alkyl chain length, the presence and position of methoxy (B1213986) and hydroxyl groups, and the introduction of halogens play a crucial role in determining the potency and selectivity of these compounds.

The isocoumarin core is a privileged structure found in many natural products and synthetic derivatives that exhibit a wide range of physiological properties. distantreader.org Natural isocoumarins are rarely unsubstituted and often possess an oxygenated aromatic ring and functional groups at the C(3) position. distantreader.org The electronic effects of these substituents influence the stability, reactivity, and pharmacological properties of the derivatives. nih.gov

Alkyl and Aryl Substituents: The length and nature of the alkyl or aryl group at the C-3 and C-4 positions are critical for biological activity. For instance, in a series of 4-alkyl-3-aroyl isocoumarin derivatives, variations in the alkyl group at C-4 (from methyl to propyl) and different aryl groups at C-3 led to a range of antibacterial, antifungal, and analgesic activities. nih.gov This suggests that the steric and electronic properties of these substituents are key determinants of their interaction with biological targets. nih.gov

Methoxy and Hydroxyl Groups: Methoxy (-OCH3) and hydroxyl (-OH) groups are frequently found in biologically active isocoumarins, including the related natural product 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, which has shown insecticidal activity. nii.ac.jpresearchgate.net The position of these groups is vital. Methoxy groups can increase a compound's lipophilicity, potentially enhancing its ability to cross biological membranes and interact with target proteins. researchgate.net Computational studies on coumarin (B35378) derivatives have shown that electron-donating substituents like -OCH3 can enhance antioxidant activity, particularly when located on the benzene (B151609) ring portion of the scaffold. walisongo.ac.id The conversion of a methoxy group to a hydroxyl group via regioselective demethylation is a common synthetic step to produce biologically active natural products. eurjchem.com

Other Substituents: The introduction of different functional groups leads to diverse biological activities. For example, isocoumarins with a heterocyclic ring at the C(3) position have demonstrated excellent antifungal properties. distantreader.orgresearchgate.net The replacement of the lactone carbonyl group with a thiocarbonyl group has also been explored, with some thio-derivatives showing good activity, suggesting this structural feature is important for designing novel antifungal isocoumarins. distantreader.org Furthermore, the presence of electron-withdrawing groups, such as a nitro group, has been shown to positively contribute to the fungicidal activity of coumarin derivatives. mdpi.com

Table 1: Effect of Substituent Modifications on Biological Activity of Isocoumarin Derivatives

| Compound Class | Substituent Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| 4-Alkyl-3-aroyl isocoumarins | Variation in C-4 alkyl and C-3 aryl groups | Modulated antibacterial, antifungal, and analgesic activity. | nih.gov |

| Coumarin Derivatives | Methoxy groups | Increased lipophilicity; enhanced interaction with biological membranes. | researchgate.net |

| Coumarin Derivatives | Electron-donating groups (e.g., -OCH3) | Enhanced antioxidant activity. | walisongo.ac.id |

| 3-Azolyl Isocoumarins | Heterocyclic ring at C-3 | Excellent antifungal properties. | distantreader.orgresearchgate.net |

| Azolyl-thio-isocoumarins | Replacement of carbonyl with thiocarbonyl | Good antifungal activity. | distantreader.org |

| Nitro-coumarins | Introduction of nitro groups | Enhanced fungicidal activity. | mdpi.com |

Stereochemical Influences on Activity Profiles of Isocoumarin Derivatives

Stereochemistry is a critical factor that governs the biological activity of chiral molecules, as it affects drug-target binding, metabolism, and distribution. nih.gov For isocoumarin derivatives that possess stereocenters, the specific three-dimensional arrangement of atoms can lead to significant differences in potency and selectivity. nih.gov

Many natural products are biosynthesized in an enantiomerically pure form, and their chirality plays a pivotal role in their biological function. nih.govmalariaworld.orgresearchgate.net The differential activity between stereoisomers often arises from the specific interactions with chiral biological macromolecules, such as proteins and enzymes. One enantiomer may fit perfectly into a receptor's binding site, while the other may bind less effectively or not at all.

In studies of nature-inspired chiral compounds, it has been demonstrated that stereochemistry can profoundly impact biological recognition processes and antiparasitic activity. nih.govresearchgate.net For example, in a series of 3-Br-acivicin isomers and derivatives, only the isomers with a specific stereoconfiguration ((5S, αS)) showed significant antiplasmodial activity. nih.govmalariaworld.org This was attributed to a stereoselective uptake mechanism, possibly mediated by an L-amino acid transport system. nih.govmalariaworld.org

While the target compound, 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one, does not inherently possess a chiral center in its core structure as depicted, the introduction of substituents or modifications that create stereocenters would necessitate a thorough evaluation of the stereochemical influence on its activity profile. For instance, if the methyl group at C-4 were part of a larger, substituted alkyl chain, or if the double bond between C-3 and C-4 were reduced, chiral centers would be formed. In such cases, the absolute configuration at these centers would likely have a major influence on the compound's biological activity. nih.gov

Rational Design and Targeted Synthesis of Novel Analogues with Enhanced Bioactivity or Specificity

The rational design and synthesis of novel analogues are cornerstones of medicinal chemistry, aiming to improve the therapeutic properties of a lead compound like 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one. This process leverages SAR data and structural information of biological targets to create new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

The isocoumarin framework is a versatile scaffold for accessing numerous pharmacological targets, making its analogues attractive for drug discovery. nih.gov A common strategy involves the condensation of homophthalic acid anhydrides with various reagents to generate 3-substituted isocoumarin analogues. researchgate.net For example, novel isocoumarin analogues have been synthesized by condensing homophthalic acid anhydride (B1165640) with non-steroidal anti-inflammatory drugs (NSAIDs) to investigate their antimicrobial properties. researchgate.net

Another approach involves the targeted modification of a known active scaffold. Based on the crystal structures of enzymes implicated in diseases like cancer, novel coumarin derivatives can be designed to act as specific inhibitors. researchgate.net For instance, by identifying that certain enzymes are overexpressed in pancreatic cancer, new coumarin derivatives were designed and synthesized to target these enzymes. researchgate.net This often involves adding substituents at specific positions to enhance binding affinity. researchgate.net

The synthesis of 3,4-disubstituted isocoumarins, which are structurally related to the title compound, has been a focus of synthetic methodology development. nih.gov Palladium-catalyzed carbonylation reactions represent a modern and efficient method for constructing the isocoumarin ring system, allowing for the introduction of diverse substituents. nii.ac.jp

Table 2: Strategies in Rational Design and Synthesis of Isocoumarin Analogues

| Design Strategy | Synthetic Approach | Goal | Reference |

|---|---|---|---|

| Hybridization | Condensation of homophthalic acid anhydride with NSAIDs | Create novel antimicrobial agents. | researchgate.net |

| Target-based Design | Modification of coumarin scaffold based on enzyme crystal structures | Develop specific enzyme inhibitors for cancer therapy. | researchgate.net |

| Scaffold Diversification | Palladium-catalyzed carbonylation-intramolecular acylation | Concise synthesis of 6,8-dialkoxyisocoumarins. | nii.ac.jp |

| Functional Group Modification | Synthesis of 4-alkyl isocoumarins with bromo carbonyl and amino carbonyl groups at C-3 | Explore new antibacterial, antifungal, and analgesic compounds. | nih.gov |

Computational Approaches to SAR Elucidation and Predictive Modeling of Isocoumarin Derivatives

Computational chemistry provides powerful tools for accelerating drug discovery by elucidating SAR, predicting biological activity, and understanding drug-receptor interactions at a molecular level. mdpi.com These in-silico methods, including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations, are widely applied to isocoumarin and coumarin derivatives. mdpi.comnih.gov

3D-QSAR: This method establishes a correlation between the biological activities of a set of compounds and their 3D properties (steric and electrostatic fields). For coumarin derivatives, 3D-QSAR models have been built to identify the structural features required for potent biological activity. nih.gov The resulting contour maps provide valuable insights for rational drug design, highlighting regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. nih.gov

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein, helping to elucidate the binding mode and key interactions. researchgate.net In the study of isocoumarin analogues, docking was used to predict the affinity and orientation of synthesized compounds within the active site of the UDP-N-acetylmuramate-L-alanine ligase, an enzyme involved in bacterial cell wall synthesis. researchgate.net The results from docking studies often show good correlation with in vitro experimental data. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and conformational changes that may occur. nih.govnih.gov This technique can verify the accuracy of docking results and assess the stability of the predicted interactions. nih.gov

Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds, helping to identify candidates with good pharmacokinetic profiles early in the discovery process. walisongo.ac.idnih.gov

Table 3: Computational Methods in Isocoumarin/Coumarin Research

| Method | Application | Key Findings/Goals | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Studying coumarin derivatives as CDK9 inhibitors. | Generated robust models to reveal structural requirements for bioactivity and guide modifications. | nih.gov |

| Molecular Docking | Investigating isocoumarin analogues as antimicrobial agents. | Predicted binding affinities and orientations in the enzyme active site, corroborating in vitro results. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Verifying the binding mode and stability of coumarin inhibitors. | Confirmed the accuracy of docking results and stability of ligand-protein complexes. | nih.gov |

| DFT Calculations | Investigating the effect of substituents on antioxidant activity of coumarins. | Revealed that electron-donating substituents enhance antioxidant potential. | walisongo.ac.id |

Future Research Directions and Translational Potential for 8 Methoxy 3,4 Dimethyl 1h Isochromen 1 One

Exploration of Undiscovered Natural Sources and Novel Biosynthetic Routes for Complex Isocoumarins

Isocoumarins are secondary metabolites produced by a wide variety of organisms, including fungi, lichens, bacteria, insects, and higher plants. nih.govglobalscientificjournal.com Fungi, in particular, are prolific producers of structurally diverse isocoumarins. nih.govnih.gov Endophytic fungi, which live within plant tissues, have become a focal point in the search for new bioactive molecules, as they are a rich source of unique isocoumarins. nih.gov The exploration of novel and perhaps extreme environments could lead to the discovery of new microorganisms that produce unique isocoumarin (B1212949) structures, including derivatives of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one.

The biosynthesis of isocoumarins primarily follows the polyketide synthase (PKS) pathway. nih.govnih.gov Understanding these biosynthetic routes is crucial for manipulating them to produce novel or more complex compounds. Future research will likely focus on identifying and characterizing the specific gene clusters responsible for the production of complex isocoumarins. nih.gov By elucidating these pathways, it may become possible to use synthetic biology and metabolic engineering approaches to create novel biosynthetic routes, potentially leading to the production of isocoumarins with enhanced properties or entirely new functionalities. sciopen.com

Table 1: Natural Sources of Isocoumarins

| Source Type | Examples of Genera/Families |

|---|---|

| Fungi | Aspergillus, Penicillium, Fusarium, Botryosphaeria nih.gov |

| Plants | Compositae, Leguminosae, Saxifragaceae globalscientificjournal.com |

| Bacteria | Streptomyces globalscientificjournal.com |

Development of Asymmetric Synthesis and Green Chemistry Methodologies for Isocoumarin Production

The biological activity of chiral molecules like isocoumarins is often dependent on their specific stereochemistry. Therefore, the development of asymmetric synthesis methods to produce enantiopure isocoumarins is a vital area of research. globalscientificjournal.com Chiral pool methodology and the use of chiral catalysts are strategies being employed to synthesize specific enantiomers of isocoumarins, which is crucial for studying their structure-activity relationships. researchgate.netglobalscientificjournal.com

In parallel, there is a strong drive towards developing more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. eurekaselect.comnews-medical.net Traditional methods for synthesizing coumarin (B35378) and isocoumarin derivatives often involve hazardous reagents and solvents. Green chemistry approaches aim to minimize waste, reduce energy consumption, and use less toxic substances. eurekaselect.comnews-medical.net Methodologies such as microwave-assisted synthesis, ultrasound, the use of ionic liquids or deep eutectic solvents, and solvent-free reactions are being increasingly applied to the synthesis of these compounds. researchgate.netjddhs.com These techniques can lead to higher yields, shorter reaction times, and simpler purification processes compared to conventional methods. eurekaselect.com

Table 2: Green Chemistry Approaches in Coumarin/Isocoumarin Synthesis

| Technique | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Faster reaction times, reduced energy consumption. jddhs.com |

| Ultrasound Application | Uses ultrasonic waves to induce cavitation, enhancing chemical reactivity. | Increased reaction rates and yields. researchgate.net |

| Solvent-Free Reactions | Reagents are mixed directly without a solvent medium. | Drastically reduces waste and simplifies purification. jddhs.com |

| Ionic Liquids/Deep Eutectic Solvents | Used as alternative, often less volatile and toxic, reaction media. | Can enhance reaction performance and be recycled. researchgate.net |

Advanced Mechanistic Studies using Omics Technologies to Elucidate Cellular Pathways

To fully understand the biological effects of isocoumarins like 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one, it is essential to elucidate their mechanisms of action at a molecular level. The advent of high-throughput "omics" technologies provides powerful tools for achieving this. biobide.com These technologies allow for the comprehensive analysis of various biological molecules on a large scale. nih.govfrontiersin.org

Genomics and Transcriptomics can identify the genes and gene expression patterns that are altered in response to treatment with an isocoumarin, revealing the cellular pathways affected. biobide.com

Proteomics analyzes the complete set of proteins, providing insights into how the compound affects protein expression, modification, and interaction. biobide.com

Metabolomics studies the full complement of metabolites in a cell or organism, offering a direct readout of the physiological and metabolic response to the compound. biobide.com

By integrating data from these different omics platforms (a multi-omics approach), researchers can construct detailed models of the cellular pathways modulated by isocoumarins. nih.gov This holistic view is critical for identifying specific molecular targets and understanding the complex biological networks involved, which is a crucial step in biomarker discovery and drug development. researchgate.net

Preclinical Development of Lead Compounds and Target Validation for Specific Biological Applications

Natural products, including coumarins and isocoumarins, are a significant source of lead compounds for drug discovery. nih.govresearchgate.net The preclinical development process begins with the identification of a "lead"—a compound that shows promising biological activity towards a specific target. technologynetworks.com This lead compound is then optimized through medicinal chemistry to improve its potency, selectivity, and pharmacokinetic properties.

A critical and often challenging step in this process is target validation. sygnaturediscovery.com This involves a range of techniques to confirm that modulating the identified biological target with the compound will result in a therapeutic benefit within an acceptable safety margin. sygnaturediscovery.comwjbphs.com Inadequate preclinical target validation is a major reason for the failure of drug candidates in clinical trials. sygnaturediscovery.com Effective target validation establishes a clear link between the molecular target and the disease, significantly increasing the probability of success. sygnaturediscovery.comtechnologynetworks.com Techniques for target validation include genetic methods (like gene knockdown), pharmacological modulation with tool compounds, and analysis of expression profiles in healthy versus diseased tissues. sygnaturediscovery.comwjbphs.com For a compound like 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one, this process would involve identifying its specific cellular target(s) and rigorously validating their role in a relevant disease model before advancing further in the development pipeline.

Table 3: Key Stages in Preclinical Development

| Stage | Objective | Key Activities |

|---|---|---|

| Target Identification | To identify a biological target (e.g., protein, gene) involved in a disease. | Genomics, proteomics, bioinformatics analysis. technologynetworks.com |

| Target Validation | To confirm the target's role in the disease and its suitability for therapeutic intervention. | Genetic manipulation, pharmacological studies, expression analysis. wjbphs.comtechnologynetworks.com |

| Lead Identification | To find a compound that interacts with the validated target and shows desired biological activity. | High-throughput screening, natural product screening. technologynetworks.com |

| Lead Optimization | To chemically modify the lead compound to improve its efficacy, selectivity, and drug-like properties. | Medicinal chemistry, structure-activity relationship (SAR) studies. technologynetworks.com |

Potential Applications in Agrochemistry and Industrial Biotechnology

Beyond therapeutic uses, isocoumarins have significant potential in agrochemistry and industrial biotechnology. Many naturally occurring secondary metabolites play a role in the defense mechanisms of their host organisms, and isocoumarins are no exception. researchgate.net Several isocoumarin derivatives have demonstrated phytotoxic, antifungal, and insecticidal properties. researchgate.netnih.govawsjournal.org This suggests their potential for development as eco-friendly agrochemicals. For instance, coumarins have been shown to inhibit seed germination and root growth, indicating their potential as natural herbicides. awsjournal.org They have also displayed insecticidal activity against various life stages of insects. awsjournal.org

In the field of industrial biotechnology, isocoumarins can serve as valuable intermediates for the synthesis of other important heterocyclic compounds, such as isoquinolines and isochromenes. nih.govnih.gov Their unique chemical scaffold makes them attractive starting materials for creating diverse molecular architectures. The search for new, sustainable sources of chemicals for industrial applications is ongoing, and endophytic fungi are being explored for their ability to produce a wide array of metabolites with potential industrial uses. researchgate.net The continued investigation of isocoumarins like 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one could reveal novel applications in these non-clinical sectors.

Q & A

Q. What are the primary methods for synthesizing 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one, and how can reaction conditions be optimized?

The synthesis often involves cyclization and oxidation steps. For example, ozonolysis followed by hydrogen peroxide treatment in acetic acid can yield intermediates, as seen in analogous tetralone syntheses . Optimization includes controlling reaction temperature (e.g., 125–130°C for 12 hours) and solvent selection (e.g., dichloromethane or methanol/water mixtures). Purification via recrystallization (ethanol or ethyl acetate) is critical to isolate high-purity products .

Q. 3. How can the structural identity of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one be confirmed using spectroscopic and crystallographic methods?

- NMR : Analyze methoxy (~δ 3.8–4.0 ppm) and aromatic proton signals to confirm substitution patterns.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, R factors < 0.05 and data-to-parameter ratios > 10 ensure reliability .

- Mass spectrometry : Verify the molecular ion peak at m/z 176.21 (CHO) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Stability studies should assess degradation under light, heat, and acidic/basic conditions. Recrystallization from ethanol yields stable crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Discrepancies in bond lengths or angles may arise from twinning or poor data resolution. Use SHELXD for initial phase determination and SHELXL for refinement, applying restraints for disordered regions. Cross-validate with DFT calculations or high-resolution NMR to confirm geometric parameters .

Q. 6. What strategies are effective in evaluating the biological activity of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one derivatives?

- Enzyme inhibition assays : Test derivatives against targets like aldose reductase (ALR2) using spectrophotometric methods (e.g., IC determination) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy groups) and assess activity changes. For example, nitro or thiazole additions enhance bioactivity in related chromenones .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up issues include exothermic reactions and byproduct formation. Use flow chemistry for controlled ozonolysis and in-line purification (e.g., chromatography). Monitor intermediates via HPLC to ensure reaction completion .

Q. 8. How can computational methods (e.g., DFT, molecular docking) complement experimental studies of this compound?

- DFT : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity.

- Docking : Simulate binding interactions with protein targets (e.g., ALR2) to prioritize derivatives for synthesis .

Methodological Considerations

Q. 9. What analytical techniques are recommended for detecting impurities in synthesized batches?

Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?

Document detailed reaction parameters (e.g., solvent volumes, stirring rates) and share raw spectral data (NMR, IR) via open-access platforms. Collaborative round-robin testing ensures protocol robustness .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Re-examine sample purity (e.g., via melting point analysis) and solvent effects in NMR. For X-ray data, check for thermal motion artifacts or incorrect space group assignments. Computational simulations (e.g., Gaussian NMR shifts) can reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.